2,6-Dimethylhepta-1,3,6-triene
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Overview
Description
2,6-Dimethylhepta-1,3,6-triene is an organic compound with the molecular formula C9H14. It is a branched-chain hydrocarbon featuring a conjugated diene system, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system. Another method involves the dehydrohalogenation of a suitable halogenated precursor.
Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic processes that involve the use of transition metal catalysts to facilitate the formation of the conjugated diene system. These processes are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylhepta-1,3,6-triene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form epoxides, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products Formed:
Oxidation: Epoxides, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or sulfonated derivatives.
Scientific Research Applications
2,6-Dimethylhepta-1,3,6-triene has various applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dimethylhepta-1,3,6-triene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the mechanism typically involves the formation of a reactive intermediate that attacks the double bond. The molecular targets and pathways involved vary based on the application, but often include enzymes and other biological macromolecules.
Comparison with Similar Compounds
2,6-Dimethylhepta-1,3,6-triene is similar to other conjugated dienes such as 1,3,5-hexatriene and 1,4-pentadiene. its branched structure and specific substitution pattern make it unique in terms of reactivity and applications. Other similar compounds include:
1,3,5-Hexatriene: A linear conjugated diene.
1,4-Pentadiene: A conjugated diene with a different substitution pattern.
Properties
CAS No. |
19549-86-1 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2,6-dimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C9H14/c1-8(2)6-5-7-9(3)4/h5-6H,1,3,7H2,2,4H3 |
InChI Key |
BEVRACFYDJMTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC=CC(=C)C |
Origin of Product |
United States |
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